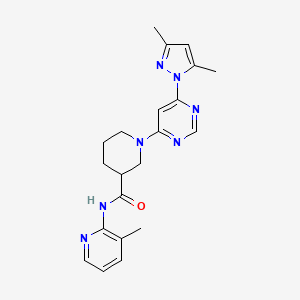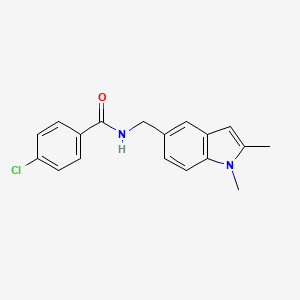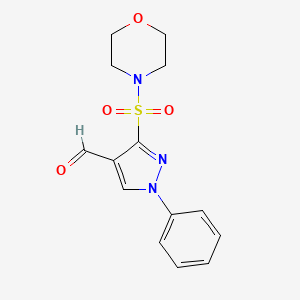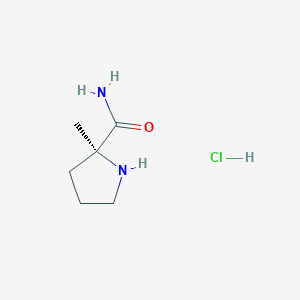
N-Cycloheptyl-4,4,4-trifluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cycloheptyl-4,4,4-trifluorobutanamide, also known as CTB, is a synthetic compound that belongs to the family of perfluoroalkyl amides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science.
Wirkmechanismus
The exact mechanism of action of N-Cycloheptyl-4,4,4-trifluorobutanamide is not fully understood. However, it has been suggested that this compound may interact with specific proteins or enzymes in the body, leading to the modulation of various cellular pathways. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bacterial infections, this compound has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies. In a study conducted on rats, this compound was found to have no adverse effects on body weight, organ weight, or blood parameters. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Cycloheptyl-4,4,4-trifluorobutanamide in lab experiments include its high purity, stability, and ease of synthesis. This compound can also be easily modified to introduce specific functional groups for various applications. The limitations of using this compound in lab experiments include its relatively high cost and limited availability from commercial suppliers.
Zukünftige Richtungen
There are several future directions for the research and development of N-Cycloheptyl-4,4,4-trifluorobutanamide. In medicinal chemistry, this compound can be further modified to improve its efficacy and selectivity towards specific targets. In materials science, this compound can be used as a building block for the synthesis of novel materials with specific properties such as conductivity and magnetism. In environmental science, this compound can be studied as a potential alternative to PFAS for various applications such as water repellents and fire retardants. Overall, this compound has shown great potential for various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of N-Cycloheptyl-4,4,4-trifluorobutanamide involves the reaction of 4,4,4-trifluorobutanoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-Cycloheptyl-4,4,4-trifluorobutanamide has shown promising results in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability and hydrophobicity. In environmental science, this compound has been studied as a potential alternative to perfluoroalkyl substances (PFAS), which are known to be persistent and harmful to the environment.
Eigenschaften
IUPAC Name |
N-cycloheptyl-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c12-11(13,14)8-7-10(16)15-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPPLEFDFRZYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)




![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)


![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)
![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)

![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)